molecular formula C15H20O B6164837 2-(4-cyclohexylphenyl)propanal CAS No. 51407-45-5

2-(4-cyclohexylphenyl)propanal

Cat. No.: B6164837
CAS No.: 51407-45-5
M. Wt: 216.3
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Description

2-(4-Cyclohexylphenyl)propanal is an aldehyde derivative featuring a cyclohexyl-substituted phenyl group at the para position of the aromatic ring. The compound’s structure combines the electron-withdrawing aldehyde group with the bulky cyclohexyl substituent, which influences its steric and electronic properties. For instance, compounds such as Ethyl 3-(4-cyclohexylphenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate (10) and its isomer (11) share the 4-cyclohexylphenyl moiety but differ in functional groups (esters vs. aldehydes) .

Properties

CAS No.

51407-45-5

Molecular Formula

C15H20O

Molecular Weight

216.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyclohexylphenyl)propanal can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction. In this method, cyclohexylbenzene is reacted with propanal in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyclohexylphenyl)propanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid, sulfonation with concentrated sulfuric acid, and halogenation with halogens in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 2-(4-Cyclohexylphenyl)propanoic acid.

    Reduction: 2-(4-Cyclohexylphenyl)propanol.

    Substitution: Various substituted derivatives of this compound, depending on the substituent introduced.

Scientific Research Applications

2-(4-Cyclohexylphenyl)propanal has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored as a precursor for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-cyclohexylphenyl)propanal involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory prostaglandins . Additionally, its antimicrobial activity could be attributed to the disruption of microbial cell membranes or inhibition of essential microbial enzymes.

Comparison with Similar Compounds

Structural and Functional Group Variations

(a) Ethyl 3-(4-Cyclohexylphenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate (10)
  • Structure : Contains an ester group and isoindolin-dione substituent instead of an aldehyde.
  • Synthesis : Synthesized via GP1 methodology using 5-(4-cyclohexylphenyl)-5H-thianthren-5-ium tetrafluoroborate and ethyl 2-(1,3-dioxoisoindolin-2-yl)acrylate, yielding a white solid with 60% purity .
  • Key Data: 1H-NMR: Signals at δ 7.85–7.80 (m, 2H), 7.72–7.67 (m, 2H) for isoindolin protons. 13C-NMR: Carbonyl carbons at δ 168.4 and 167.8 ppm. HRMS: Molecular formula C23H24NO6+ (calc. 410.1603, observed 410.1608) .
(b) 2-(2-(3-Methylbut-2-en-1-yl)phenyl)propanal
  • Structure: Features a branched isoprenoid substituent (3-methylbut-2-en-1-yl) instead of cyclohexyl.
  • Application : Patented as an aromatic ingredient in fragrances, highlighting the role of aldehyde groups in scent profiles .
(c) 2-[(4-Chlorophenyl)methyl]-4-isopropylcyclohexan-1-amine
  • Structure : Substitutes the aldehyde with an amine and introduces a chlorophenyl group.
  • Properties : LogD values (pH 5.5: 1.71, pH 7.4: N/A) indicate moderate lipophilicity, influenced by the chlorophenyl and isopropyl groups .

Reactivity and Stability

  • Aldehydes vs. Esters : The aldehyde group in 2-(4-cyclohexylphenyl)propanal is more reactive toward nucleophiles compared to the ester groups in compounds like (10) and (11), which are stabilized by resonance .
  • Steric Effects : The bulky cyclohexyl group in this compound may hinder reactions at the aldehyde site, analogous to steric hindrance observed in 2-(4-methylcyclohex-3-enyl)propan-2-yl N-phenylcarbamate .

Atmospheric Behavior (Indirect Comparison)

Propanal derivatives generally exhibit lower atmospheric persistence than ketones like acetone. For example, propanal undergoes rapid oxidation, whereas acetone shows slower degradation and higher variability in atmospheric measurements .

Physicochemical Properties (Table)

Compound Functional Groups LogD (pH 7.4) Key Applications Reference
This compound Aldehyde, cyclohexylphenyl N/A Synthetic intermediate Inferred
Ethyl 3-(4-cyclohexylphenyl)propanoate (10) Ester, isoindolin-dione N/A Peptide functionalization
2-(2-(3-Methylbut-2-en-1-yl)phenyl)propanal Aldehyde, isoprenoid N/A Fragrance ingredient
2-[(4-Chlorophenyl)methyl]-4-isopropylcyclohexan-1-amine Amine, chlorophenyl 1.71 (pH 5.5) Pharmaceutical candidate

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